molecular formula C21H13N B1617390 Dibenz[a,i]acridine CAS No. 226-92-6

Dibenz[a,i]acridine

Cat. No.: B1617390
CAS No.: 226-92-6
M. Wt: 279.3 g/mol
InChI Key: MRXMZJQYYWLOCW-UHFFFAOYSA-N
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Description

Dibenz[a,i]acridine is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H13N. It is a nitrogen-containing heterocyclic compound, characterized by its planar structure and aromaticity. This compound is known for its mutagenic and carcinogenic properties, making it a compound of interest in environmental and health-related studies .

Mechanism of Action

Target of Action

Dibenz[a,i]acridine is a complex compound that primarily targets liver and lung microsomes . These microsomes, which are small vesicles derived from the endoplasmic reticulum, play a crucial role in the metabolism of many substances within the cell.

Mode of Action

The interaction of this compound with its targets involves the formation of various metabolites. In the presence of liver microsomes, this compound is metabolized into several compounds, including trans-DBAJAC-3,4-dihydrodiol, trans-DBAJAC-5,6-dihydro-diol, DBAJAC-5,6-oxide, 3-hydroxy-DBAJAC, and 4-hydroxy-DRAJAC . These metabolites result from the enzymatic actions of the microsomes on this compound.

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of the compound into various metabolites. The major metabolite formed is trans-DBAJAC-3,4-dihydrodiol, which is considered the candidate proximate carcinogen according to the bay-region theory of carcinogenesis . Other significant metabolites include DBAJAC-5,6-oxide and phenols .

Pharmacokinetics

It is known that the compound is metabolized in the liver and lungs, suggesting that it is likely absorbed and distributed to these organs following exposure .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its metabolites. The formation of these metabolites, particularly trans-DBAJAC-3,4-dihydrodiol, suggests that this compound may have carcinogenic effects . This is supported by the fact that this compound is known to induce cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is found in complex combustion mixtures, such as those produced by automobile exhaust, coal-burning effluent, and tobacco smoke . These environmental sources can potentially affect the exposure levels and subsequent actions of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenz[a,i]acridine can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 2-naphthylamine with phthalic anhydride in the presence of a strong acid like sulfuric acid can yield this compound . Another method involves the cyclodehydration of 2-aminobiphenyl derivatives under high-temperature conditions .

Industrial Production Methods

Industrial production of this compound is less common due to its toxic nature. it can be produced on a small scale for research purposes using the aforementioned synthetic routes. The reaction conditions typically involve high temperatures and the use of strong acids or dehydrating agents .

Chemical Reactions Analysis

Types of Reactions

Dibenz[a,i]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted this compound derivatives, such as nitro-dibenz[a,i]acridine, halogenated this compound, and alkyl-dibenz[a,i]acridine .

Scientific Research Applications

Anti-Cancer Research

DB[a,i]Acr has been investigated for its potential as an anti-cancer agent. Research indicates that it may act as a DNA intercalator, disrupting DNA replication and transcription, which leads to cytotoxic effects in cancer cells. For instance, studies have shown that derivatives of dibenz[a,i]acridine exhibit substantial anti-tumor activity against various cancer cell lines, including melanoma and cervical cancer .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
DB[a,i]AcrHeLa7.5DNA intercalation
DB[a,i]Acr-3,4-diolHepG25.0Apoptosis induction via caspase activation
DB[a,i]Acr-10,11-diolA3756.0Cell cycle arrest

Carcinogenicity Studies

This compound is also recognized for its carcinogenic properties. Studies have demonstrated that it can be metabolized to form reactive epoxides that interact with cellular macromolecules, leading to mutations and tumor formation in animal models . The bay-region diols of DB[a,i]Acr have been identified as critical metabolites in the carcinogenic process.

Case Study: Tumorigenicity Assessment
In a study involving CD-1 female mice, topical application of this compound resulted in high tumorigenicity, particularly when combined with phorbol esters to promote tumor growth . This highlights the compound's role in cancer promotion and its potential as a model for studying PAH-induced carcinogenesis.

Environmental Toxicology

This compound is classified as an environmental contaminant often found in combustion byproducts and industrial emissions. Its persistence in the environment raises concerns regarding human exposure and ecological impact. Studies on its metabolic pathways indicate that it can undergo biotransformation into less harmful metabolites, although the intermediates may still possess toxic properties .

Table 2: Metabolic Pathways of this compound

MetaboliteEnzyme InvolvedToxicological Significance
DB[a,i]Acr-3,4-diolCytochrome P450Precursor to reactive epoxides
DB[a,i]Acr-10,11-diolEpoxide hydrolasePotential mutagenic effects

Material Science Applications

Recent advancements have explored the use of this compound derivatives in material science, particularly in the development of fluorescent sensors. These compounds exhibit unique optical properties under UV light, enabling their utilization in bioimaging applications . The ability to detect specific ions or molecules within living cells has been demonstrated, showcasing their potential for real-time monitoring in biological systems.

Biological Activity

Dibenz[a,i]acridine (DBAIC) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly its mutagenic and carcinogenic properties. This compound belongs to a class of chemicals known for their complex interactions with biological systems, and understanding its biological activity is crucial for evaluating its health risks.

Chemical Structure and Properties

This compound is characterized by a fused ring system comprising two benzene rings and an acridine structure. Its unique configuration allows it to interact with various biological molecules, leading to significant effects on cellular processes.

Mutagenicity Studies

Research has demonstrated that DBAIC exhibits mutagenic properties, particularly through its metabolites. A study investigated the mutagenicity of DBAIC and its dihydrodiol derivatives using bacterial strains such as Salmonella typhimurium TA98 and TA100, as well as V79 Chinese hamster lung cells. The findings indicated that the 3,4-dihydrodiol of DBAIC was the most active mutagen in both bacterial and mammalian cell systems, suggesting a strong correlation between its structure and biological activity .

Tumorigenicity in Animal Models

This compound has been evaluated for its tumorigenic potential in various animal models. In a study involving CD-1 female mice, DBAIC was applied topically alongside tumor promoters, leading to significant tumor formation. The results showed that DBAIC had a notable tumor-initiating activity, particularly when administered in specific configurations such as the optically active bay-region 3,4-diol 1,2-epoxides .

Table 1: Tumorigenicity Results in Mouse Models

CompoundTumor TypeDose (nmol)Observations
This compoundSkin tumors50 & 200Significant tumor-initiating activity
Bay-region 3,4-diol 1,2-epoxideSkin tumors50Most active isomer observed
Dihydrodiol derivativesVarious tumors500High tumorigenicity

The biological activity of DBAIC is primarily attributed to its ability to form DNA adducts. These adducts interfere with normal DNA replication and transcription processes, leading to mutations that can initiate carcinogenesis. The stereoselective metabolism of DBAIC into reactive intermediates such as bay-region diol epoxides plays a critical role in its mutagenic effects .

Case Studies and Epidemiological Evidence

Epidemiological studies have linked exposure to this compound and similar compounds with increased cancer risk in humans. For instance, occupational exposure assessments have shown elevated cancer incidences among workers in industries involving PAHs. The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans based on sufficient evidence from animal studies .

Properties

IUPAC Name

13-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N/c1-2-7-16-13-21-17(11-15(16)6-1)12-19-18-8-4-3-5-14(18)9-10-20(19)22-21/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXMZJQYYWLOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075372
Record name Dibenz[a,i]acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226-92-6
Record name Dibenz(a,i)acridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz[a,i]acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZ(A,I)ACRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR2CDV898L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Dibenz[a,i]acridine, and what are its downstream effects?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH) with a nitrogen heteroatom (aza-PAH). Research suggests its primary mechanism of action involves activation of the aryl hydrocarbon receptor (AhR) pathway. [] While the exact downstream effects are not fully elucidated in the provided papers, AhR activation is known to influence various cellular processes, including xenobiotic metabolism, cell proliferation, and immune responses. Excessive or dysregulated AhR activation can contribute to toxicological effects. []

Q2: How potent is this compound in activating the AhR pathway compared to other PAHs?

A2: this compound exhibits significant potency in activating the AhR pathway. In fact, studies demonstrate its activity falls within the picomolar range, comparable to the potent environmental toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin. [] Notably, aza-PAHs like this compound generally display higher AhR activation potencies than their unsubstituted PAH counterparts. []

Q3: How does the structure of this compound relate to its ability to activate the AhR?

A3: Quantitative structure-activity relationship (QSAR) modeling suggests that molecular descriptors like ellipsoidal volume, molar refractivity, and molecular size are crucial for AhR activation potency in aza-PAHs. [] While specific structural features of this compound contributing to its high potency aren't explicitly detailed, the presence of the nitrogen heteroatom and its overall size and shape likely play significant roles.

Q4: What are the environmental implications of this compound?

A4: this compound is considered an environmental contaminant. Studies have detected its presence in food oils, likely arising from environmental contamination of raw materials. [] Given its high AhR activation potency, understanding its environmental fate, persistence, and potential for bioaccumulation is crucial.

Q5: What analytical techniques are used to study this compound?

A5: Various analytical methods are employed for the detection and quantification of this compound in different matrices. One technique utilized is LC-APCI-MS/MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry). [] This method allows for sensitive and selective determination of this compound and other azaarenes in complex samples like food oils. []

Q6: Are there any known safety concerns regarding this compound?

A7: While specific toxicity data for this compound are not provided in the research excerpts, its classification as an aza-PAH raises concerns. Aza-PAHs, in general, exhibit higher cytotoxicity and AhR activation potency compared to their unsubstituted PAH counterparts, suggesting a greater potential for toxicological effects. [] Further research is essential to comprehensively assess its safety profile, including potential long-term effects and environmental hazards.

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